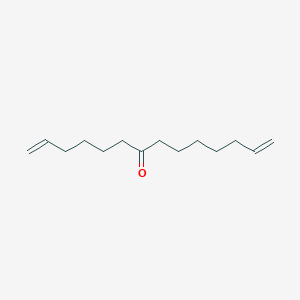

Tetradeca-1,13-dien-7-one

CAS No.: 657390-15-3

Cat. No.: VC16795677

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 657390-15-3 |

|---|---|

| Molecular Formula | C14H24O |

| Molecular Weight | 208.34 g/mol |

| IUPAC Name | tetradeca-1,13-dien-7-one |

| Standard InChI | InChI=1S/C14H24O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-4H,1-2,5-13H2 |

| Standard InChI Key | ATYLGQXZCBYVDQ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCCCC(=O)CCCCC=C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

Tetradeca-1,13-dien-7-one has the molecular formula C₁₄H₂₂O, derived from its 14-carbon chain (tetradeca), two double bonds (dien), and a ketone group. The IUPAC name explicitly defines the positions of unsaturation and the carbonyl group: 7-oxotetradeca-1,13-diene. The conjugated double bonds at C1–C2 and C13–C14, combined with the ketone at C7, create a unique electronic environment that influences reactivity and intermolecular interactions .

Stereochemical Considerations

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

The ketone group at C7 suggests a strategic disconnection into two fragments: a C7 carbonyl-containing segment and a C7 diene moiety. Cross-cyclization or olefin metathesis strategies, as demonstrated in the synthesis of tetradeca-5,9-dienedioic acid hybrids , could be adapted. For example:

-

Aldol Condensation: Coupling a hept-6-en-2-one fragment with a hept-1-ene derivative under basic conditions.

-

Wittig Reaction: Reacting a C7 ketone with a ylide generated from a 1,13-diene phosphonium salt.

Catalytic Cross-Metathesis

The Grubbs catalyst, effective in forming internal alkenes, could dimerize a 7-keto-1-ene precursor. This method has been employed in the synthesis of tetradeca-1,7-diene derivatives , though regioselectivity for the 1,13-diene system would require careful optimization.

Physicochemical Properties

Predicted Physical Properties

Using computational tools and analog data , key properties can be estimated:

The ketone group enhances polarity compared to purely hydrocarbon analogs like tetradeca-1,7-diene (LogP = 6.02) , but the long alkyl chain dominates hydrophobicity.

Spectroscopic Signatures

-

IR Spectroscopy: A strong absorption band near 1680–1720 cm⁻¹ for the carbonyl group (C=O stretch) .

-

¹H NMR: Distinct signals for vinylic protons (δ 5.2–5.8 ppm) and allylic methylenes (δ 2.0–2.5 ppm). The ketone proton is absent, but adjacent methylenes would appear deshielded.

-

¹³C NMR: Carbonyl carbon at δ 205–215 ppm, with olefinic carbons at δ 120–135 ppm .

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Ensuring precise positioning of the double bonds and ketone during synthesis.

-

Stability: Conjugated dienes are prone to oxidation and polymerization, necessitating inert atmospheres and radical inhibitors during storage.

Biological Testing

Proposed assays include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume